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Compound of Interest

Compound Name: ATTO 532 NHS ester

Cat. No.: B12378597 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical

properties and applications of ATTO 532 NHS ester, a fluorescent probe widely utilized in

biological research. This document details its quantum yield, brightness, and the experimental

protocols necessary for its effective use and characterization.

Core Photophysical Properties
ATTO 532 is a rhodamine-based fluorescent dye characterized by its strong absorption, high

fluorescence quantum yield, and excellent photostability.[1][2][3][4] The N-hydroxysuccinimide

(NHS) ester functional group allows for the covalent labeling of primary amines on

biomolecules, such as proteins and antibodies, forming a stable amide bond.[1][2][3] These

properties make ATTO 532 NHS ester a versatile tool for a range of applications including

fluorescence microscopy, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).

[4]

The key photophysical parameters of ATTO 532 are summarized in the table below.
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Property Value Reference

Quantum Yield (ηfl) 90% [5][6]

Molar Extinction Coefficient

(εmax)
1.15 x 10^5 M-1 cm-1 [5][6]

Absorption Maximum (λabs) 532 nm [5][6]

Emission Maximum (λfl) 552 - 553 nm [5][6]

Fluorescence Lifetime (τfl) 3.8 - 4.1 ns [6]

Molecular Weight (NHS Ester) 1081 g/mol [5]

Fluorescence Brightness
The brightness of a fluorophore is a critical parameter for assessing its performance in

fluorescence-based assays. It is determined by the product of its molar extinction coefficient

and its fluorescence quantum yield.[7]

Brightness = Molar Extinction Coefficient (ε) x Quantum Yield (Φ)

For ATTO 532:

Brightness = (1.15 x 10^5 M-1 cm-1) x 0.90 = 1.035 x 10^5 M-1 cm-1

This high brightness value underscores the utility of ATTO 532 in applications requiring high

sensitivity.

Experimental Protocols
I. Protocol for Labeling Proteins with ATTO 532 NHS
Ester
This protocol provides a general procedure for the covalent labeling of proteins with ATTO 532
NHS ester. Optimization may be required for specific proteins and applications.

Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate)

ATTO 532 NHS ester

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

Quenching solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5

Purification column (e.g., size-exclusion chromatography)

Procedure:

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10

mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete

with the labeling reaction.

Dye Preparation: Immediately before use, dissolve the ATTO 532 NHS ester in anhydrous

DMF or DMSO to a concentration of 10 mg/mL.

Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the protein

solution. The optimal ratio should be determined empirically. Incubate the reaction for 1-2

hours at room temperature, protected from light.

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-

100 mM. Incubate for 30 minutes at room temperature.

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the conjugate at 280 nm and 532 nm.
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Workflow for Protein Labeling with ATTO 532 NHS Ester

Preparation

Reaction

Purification & Analysis

Dissolve Protein in
Amine-Free Buffer (pH 8.3-8.5)

Add Molar Excess of Dye
to Protein Solution

Dissolve ATTO 532 NHS Ester
in Anhydrous DMF or DMSO

Incubate for 1-2 hours
at Room Temperature

Quench Reaction with
Tris or Hydroxylamine

Separate Conjugate via
Size-Exclusion Chromatography

Determine Degree of Labeling (DOL)
via Absorbance Spectroscopy
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Workflow for Determining Relative Quantum Yield

Sample Preparation

Spectroscopic Measurements

Data Analysis & Calculation

Prepare Dilute Solutions of
Sample (ATTO 532) and Standard

Measure Absorbance Spectra
(UV-Vis Spectrophotometer)

Measure Fluorescence Emission Spectra
(Spectrofluorometer)

Integrate Area Under
Emission Spectra

Calculate Quantum Yield
Using Comparative Equation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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